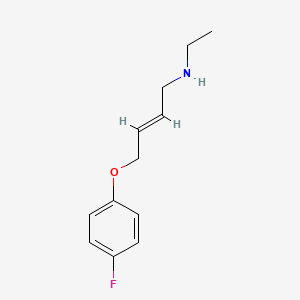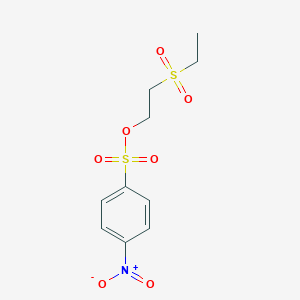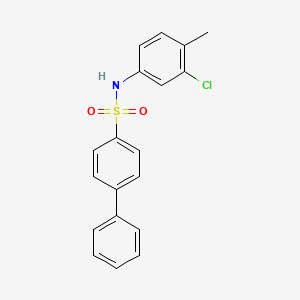![molecular formula C14H17N3 B5012598 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are signaling molecules that play a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. Therefore, the inhibition of FAAH by this compound can lead to the accumulation of endocannabinoids, resulting in potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate involves the inhibition of this compound, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting this compound, the compound can lead to the accumulation of endocannabinoids, which can activate cannabinoid receptors and result in potential therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the accumulation of endocannabinoids in the body. Endocannabinoids play a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. Therefore, the inhibition of this compound by this compound can result in potential therapeutic benefits for various conditions, including pain, anxiety, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate in lab experiments include its potency and selectivity as an this compound inhibitor, as well as its potential therapeutic applications. However, the limitations of using this compound include its complex synthesis method and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate, including:
1. Further exploration of its potential therapeutic applications, including the treatment of neurological disorders such as epilepsy and multiple sclerosis.
2. Investigation of its potential use as a tool compound in research to better understand the role of endocannabinoids in various physiological processes.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Exploration of its potential use in combination with other drugs to enhance its therapeutic effects.
5. Investigation of its potential toxicity and safety at different concentrations and in different animal models.
Synthesemethoden
The synthesis of 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction between 1-(pyrrolidin-1-yl)methanamine and 3-bromobenzaldehyde to form the intermediate compound 3-(1-pyrrolidinylmethyl)benzaldehyde. The second step involves the reaction between 3-(1-pyrrolidinylmethyl)benzaldehyde and hydrazine hydrate to form the intermediate compound 3-(1-pyrrolidinylmethyl)phenylhydrazine. The final step involves the reaction between 3-(1-pyrrolidinylmethyl)phenylhydrazine and trifluoroacetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate has been extensively studied for its potential therapeutic applications. The inhibition of this compound by this compound can lead to the accumulation of endocannabinoids, which can result in potential therapeutic benefits for various conditions, including pain, anxiety, and inflammation. Additionally, this compound has shown promising results in preclinical studies for the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Furthermore, this compound has also been studied for its potential use as a tool compound in research to better understand the role of endocannabinoids in various physiological processes.
Eigenschaften
IUPAC Name |
5-[3-(pyrrolidin-1-ylmethyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-9-17(8-1)11-12-4-3-5-13(10-12)14-6-7-15-16-14/h3-7,10H,1-2,8-9,11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIOBPQAZVKVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5012515.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5012535.png)
![3-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5012541.png)



![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5012557.png)
![2-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol](/img/structure/B5012597.png)

